BAY-985

Beschreibung

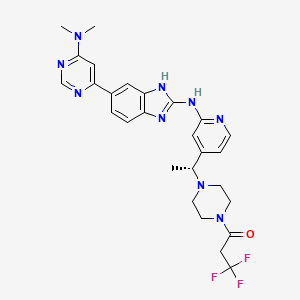

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-[(1R)-1-[2-[[6-[6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]ethyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F3N9O/c1-17(38-8-10-39(11-9-38)25(40)15-27(28,29)30)18-6-7-31-23(13-18)36-26-34-20-5-4-19(12-22(20)35-26)21-14-24(37(2)3)33-16-32-21/h4-7,12-14,16-17H,8-11,15H2,1-3H3,(H2,31,34,35,36)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRJHVDNTDBTOZ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F3N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BAY-985: A Technical Guide to its Mechanism of Action as a Dual TBK1/IKKε Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY-985 is a potent, selective, and orally active ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1][2][3] These noncanonical members of the IκB kinase family are crucial players in inflammatory and innate immunity signaling pathways.[3][4] The primary mechanism of action of this compound involves the direct inhibition of TBK1 and IKKε kinase activity, which subsequently blocks the phosphorylation of the transcription factor IRF3 (interferon regulatory factor 3).[1][4][5] This interruption of the signaling cascade has been shown to result in antiproliferative effects in specific cancer cell lines.[4][6] Preclinical studies have demonstrated the in vitro and in vivo activity of this compound, although its antitumor efficacy in xenograft models was found to be weak.[1][4] This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations.

Core Mechanism of Action: Dual Inhibition of TBK1 and IKKε

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of TBK1 and IKKε, thereby preventing the phosphorylation of their downstream substrates.[1][2] The primary downstream effector of TBK1 and IKKε in the context of innate immune signaling is IRF3.[1][4] Upon activation of upstream pattern recognition receptors (e.g., cGAS, RIG-I), TBK1/IKKε are recruited and activated, leading to the phosphorylation of IRF3.[5] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons and other inflammatory genes.

By inhibiting TBK1 and IKKε, this compound effectively blocks this signaling cascade at a critical juncture.[1][4][5] The inhibition of IRF3 phosphorylation is a key biomarker of this compound activity and has been demonstrated in cellular assays.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound

| Target/Assay | IC50 (nM) | Cell Line/Assay Conditions |

| TBK1 | 2 | Low ATP concentration |

| TBK1 | 30 | High ATP concentration |

| IKKε | 2 | - |

| pIRF3 (cellular) | 74 | MDA-MB-231 mIRF3 cells |

| FLT3 | 123 | Off-target kinase |

| RSK4 | 276 | Off-target kinase |

| DRAK1 | 311 | Off-target kinase |

| ULK1 | 7930 | Off-target kinase |

Data sourced from multiple references.[1][2][6][7]

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC50 (nM) | Relevant Mutations |

| SK-MEL-2 | 900 | NRAS, TP53 mutated |

| ACHN | 7260 | CDKN2A mutated |

Data sourced from multiple references.[1][2][6][7]

Table 3: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Value | Model/Species |

| Dosing Regimen | 200 mg/kg, p.o. | Female NMRI nude mice with SK-MEL-2 xenografts |

| Treatment Duration | 111 days | Female NMRI nude mice with SK-MEL-2 xenografts |

| Tumor Growth Inhibition (T/C ratio) | 0.6 | Female NMRI nude mice with SK-MEL-2 xenografts |

| Clearance (CLb) | 4.0 L/h/kg | Male Sprague-Dawley rats |

| Volume of Distribution (Vss) | 2.9 L/kg | Male Sprague-Dawley rats |

| Terminal Half-life (t1/2) | 0.79 h | Male Sprague-Dawley rats |

| Oral Bioavailability | 11% | Male Sprague-Dawley rats |

Data sourced from multiple references.[1][2][5][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.

Caption: Mechanism of action of this compound in the TBK1/IKKε signaling pathway.

Caption: General experimental workflow for the evaluation of this compound.

Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize the mechanism of action of this compound.

TR-FRET-Based Kinase Activity Inhibition Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were employed to determine the in vitro inhibitory activity of this compound against TBK1, IKKε, and a panel of off-target kinases.

-

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. The detection complex consists of a europium-labeled anti-phospho-serine/threonine antibody and a streptavidin-allophycocyanin (APC) conjugate. When the substrate is phosphorylated, the antibody and streptavidin-APC bind to it, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

-

General Protocol:

-

Recombinant human enzymes and biotinylated peptide substrates are used.[1]

-

This compound is serially diluted and incubated with the kinase and substrate in a buffer containing ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The detection reagents (europium-labeled antibody and streptavidin-APC) are added to stop the reaction and initiate the detection phase.

-

After an incubation period, the TR-FRET signal is read on a compatible plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

pIRF3 Cell-Based Mechanistic Assay

This assay quantifies the ability of this compound to inhibit the phosphorylation of IRF3 in a cellular context.

-

Principle: This assay utilizes a cell line engineered to express a modified IRF3 (mIRF3), likely tagged for ease of detection. Upon stimulation that activates the TBK1/IKKε pathway, IRF3 is phosphorylated. The level of phosphorylated IRF3 (pIRF3) is then measured.

-

General Protocol:

-

MDA-MB-231 mIRF3 cells are seeded in microtiter plates.[1]

-

The cells are treated with various concentrations of this compound.

-

A stimulus is added to activate the TBK1/IKKε pathway (e.g., a STING agonist).

-

After an incubation period, the cells are lysed.

-

The amount of pIRF3 in the cell lysate is quantified, typically using an immunoassay format like ELISA or a TR-FRET-based method.

-

IC50 values are determined from the dose-response curve.

-

Cell Proliferation Assays

The antiproliferative effects of this compound were assessed in various cancer cell lines.

-

Principle: This assay measures the number of viable cells after a period of exposure to the compound.

-

General Protocol:

-

ACHN and SK-MEL-2 cells are plated in 384-well microtiter plates at densities of 300 and 800 cells/well, respectively.[6]

-

The following day, this compound is added to the cells at various concentrations.[6]

-

The cells are incubated for 96 hours.[6]

-

Cell viability is determined using a luminescent cell viability assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[6]

-

Luminescence is read on a microplate reader.[6]

-

IC50 values are calculated from the resulting dose-response curves.

-

In Vivo Human Melanoma Xenograft Model

The antitumor efficacy of this compound was evaluated in a mouse xenograft model.

-

Principle: This model involves the implantation of human cancer cells into immunocompromised mice to study the effect of a therapeutic agent on tumor growth in a living organism.

-

General Protocol:

-

Female NMRI nude mice are subcutaneously inoculated with SK-MEL-2 human melanoma cells.[1]

-

Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at a dose of 200 mg/kg.[1]

-

Tumor volume and body weight are measured regularly throughout the study.

-

The efficacy of the treatment is assessed by comparing the tumor growth in the treated group to the vehicle control group, often expressed as a T/C (treatment/control) ratio.[1]

-

Conclusion

This compound is a well-characterized dual inhibitor of TBK1 and IKKε with potent in vitro activity. Its mechanism of action, centered on the inhibition of IRF3 phosphorylation, is clearly defined. While this compound has demonstrated antiproliferative effects in certain cancer cell lines, its in vivo antitumor efficacy in the SK-MEL-2 xenograft model was modest.[1][4] The comprehensive dataset presented in this guide provides a solid foundation for further research and development efforts involving the therapeutic targeting of the TBK1/IKKε signaling pathway.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to BAY-985: A Potent and Selective TBK1/IKKε Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-985 is a potent and highly selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1][2] These non-canonical IκB kinases are key regulators of innate immunity, inflammation, and other cellular processes.[3][4] Dysregulation of the TBK1/IKKε signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the TBK1/IKKε signaling axis.

Mechanism of Action

This compound is a benzimidazole derivative that acts as a potent, ATP-competitive inhibitor of both TBK1 and IKKε.[1][2] By binding to the ATP pocket of these kinases, this compound effectively blocks their catalytic activity, thereby inhibiting the phosphorylation of downstream substrates. A key downstream effector of TBK1/IKKε is the interferon regulatory factor 3 (IRF3).[1][3] Phosphorylation of IRF3 is a critical step in the activation of type I interferon signaling, a central component of the innate immune response.[5] this compound has been shown to potently inhibit the cellular phosphorylation of IRF3.[1]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various biochemical and cellular assays.

Kinase Inhibition Profile

This compound demonstrates high potency and selectivity for TBK1 and IKKε. Its inhibitory activity against a panel of kinases is summarized in the table below.

| Target Kinase | IC50 (nM) | Assay Conditions |

| TBK1 | 2 | Low ATP |

| TBK1 | 30 | High ATP |

| IKKε | 2 | - |

| FLT3 | 123 | - |

| RSK4 | 276 | - |

| DRAK1 | 311 | - |

| ULK1 | 7930 | - |

| Data compiled from MedchemExpress and Selleck Chemicals product pages.[1][2] |

Cellular Activity

This compound exhibits cellular activity by inhibiting the phosphorylation of IRF3 and displays antiproliferative effects in specific cancer cell lines.

| Cell Line | Assay | IC50 (nM) |

| MDA-MB-231 | pIRF3 Phosphorylation | 74 |

| SK-MEL-2 | Antiproliferation | 900 |

| ACHN | Antiproliferation | 7260 |

| Data compiled from MedchemExpress and Lefranc J, et al. (2020).[1][6] |

In Vivo Pharmacology

The in vivo properties of this compound have been evaluated in rodent models.

Pharmacokinetics in Rats

Pharmacokinetic studies in male rats revealed that this compound has a high clearance and a short terminal half-life.

| Parameter | Value | Unit |

| Clearance (CLb) | 4.0 | L/h/kg |

| Volume of Distribution (Vss) | 2.9 | L/kg |

| Terminal Half-life (t1/2) | 0.79 | h |

| Oral Bioavailability | 11 | % |

| Data from Lefranc J, et al. (2020).[6] |

Efficacy in a Mouse Xenograft Model

The antitumor efficacy of this compound was assessed in a human melanoma xenograft model using SK-MEL-2 cells in female NMRI nude mice.

| Dosing | Duration | Outcome |

| 200 mg/kg, p.o., b.i.d. | 111 days | Weak antitumor efficacy (T/C ratio of 0.6) |

| Data from MedchemExpress and Lefranc J, et al. (2020).[1][6] The treatment was reported to be well-tolerated with less than 10% body weight loss.[1][6] |

Experimental Protocols

TR-FRET Kinase Assay for TBK1 and IKKε

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of TBK1 and IKKε kinase activity.

Materials:

-

Recombinant human TBK1 or IKKε enzyme

-

Biotinylated peptide substrate (e.g., Biotin-Ahx-KKLNRTLSFAEPG)

-

ATP

-

Assay Buffer (e.g., 20 mM MOPS pH 7.0, 10 mM MgCl2, 1.0 mM DTT, 1 mM EDTA, 0.001% (w/v) BSA, 0.01% (v/v) Brij-35)

-

Europium-labeled anti-phospho-substrate antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

-

This compound or other test compounds

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Procedure:

-

Add 2 µL of the test compound solution in DMSO to the assay plate.

-

Add 2 µL of a solution of the respective kinase (TBK1 or IKKε) in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the biotinylated peptide substrate in assay buffer. Final concentrations are typically around the Km for ATP and the substrate concentration is optimized for the assay window.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and the streptavidin-conjugated acceptor in a TR-FRET dilution buffer containing EDTA.

-

Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and determine IC50 values from the dose-response curves.

Cellular pIRF3 Phosphorylation Assay

This protocol describes a method to measure the inhibition of IRF3 phosphorylation in a cellular context.

Materials:

-

MDA-MB-231 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Stimulant (e.g., poly(I:C) or LPS)

-

This compound or other test compounds

-

Lysis buffer

-

Primary antibody against phospho-IRF3 (Ser396)

-

Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

-

Detection reagent (e.g., chemiluminescent substrate or fluorescent plate reader)

-

96-well cell culture plates

Procedure:

-

Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a suitable agonist (e.g., 10 µg/mL LPS) for a defined period (e.g., 6 hours) to induce IRF3 phosphorylation.

-

Wash the cells with PBS and lyse them.

-

Perform an immunoassay (e.g., ELISA or In-Cell Western) to detect the levels of phosphorylated IRF3 using a specific primary antibody.

-

Add the appropriate secondary antibody and detection reagent.

-

Quantify the signal using a plate reader.

-

Normalize the phospho-IRF3 signal to total protein concentration or a housekeeping protein.

-

Calculate IC50 values from the dose-response curves.

In Vivo SK-MEL-2 Xenograft Study

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Animal Model:

-

Female NMRI nude mice

Cell Line:

-

SK-MEL-2 human melanoma cells

Procedure:

-

Subcutaneously implant SK-MEL-2 cells (e.g., 5 x 10^6 cells in a mixture with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Prepare the dosing solution of this compound. A formulation for oral administration could involve suspending the compound in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in water.

-

Administer this compound orally (p.o.) at the desired dose and schedule (e.g., 200 mg/kg, twice daily).

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis if required.

-

Calculate the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C).

Signaling Pathways and Experimental Workflows

TBK1/IKKε Signaling Pathway

Caption: Simplified TBK1/IKKε signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Inhibition

Caption: General experimental workflow for the TR-FRET based in vitro kinase inhibition assay.

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of TBK1 and IKKε. Its high potency and selectivity make it a suitable tool for in vitro and in vivo studies aimed at understanding the roles of these kinases in health and disease. While it has demonstrated antiproliferative effects in certain cancer cell lines, its modest in vivo antitumor efficacy in the SK-MEL-2 xenograft model suggests that further optimization may be necessary for therapeutic applications in oncology. Nevertheless, the detailed pharmacological and methodological information provided in this guide will aid researchers in designing and interpreting experiments utilizing this compound to explore the therapeutic potential of targeting the TBK1/IKKε signaling pathway in various disease contexts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. MDA-MB-231 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 5. In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.cas.org [web.cas.org]

BAY-985 discovery and development

An In-depth Technical Guide to the Discovery and Development of BAY-985

Introduction

This compound is a potent and highly selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1][2] These serine/threonine kinases are noncanonical members of the inhibitor of nuclear factor κB (IκB) kinase family and play crucial roles in innate immunity and inflammatory signaling pathways.[3][4] The discovery of this compound originated from investigations into a family of benzimidazole compounds, identifying it as a valuable chemical probe for elucidating the biological functions of TBK1 and IKKε.[1][5] This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of both TBK1 and IKKε.[5][6] This action directly blocks the catalytic activity of these enzymes. The primary downstream consequence of TBK1/IKKε inhibition by this compound is the suppression of the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1][3][5] Phosphorylated IRF3 typically dimerizes and translocates to the nucleus to induce the expression of type I interferons and other immune-stimulatory genes. By preventing IRF3 phosphorylation, this compound effectively dampens this key inflammatory signaling cascade.[5]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Condition | IC50 (nM) | Reference |

| TBK1 | Low ATP | 2 | [1][7] |

| High ATP | 30 | [1][7] | |

| IKKε | - | 2 | [2][7] |

| pIRF3 | Cellular Mechanistic | 74 | [1][2][7] |

| FLT3 | Off-Target Kinase | 123 | [2] |

| RSK4 | Off-Target Kinase | 276 | [2] |

| DRAK1 | Off-Target Kinase | 311 | [2] |

| ULK1 | Off-Target Kinase | 7930 | [2] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Relevant Mutations | IC50 (nM) | Reference |

| SK-MEL-2 | NRAS, TP53 | 900 | [2][7] |

| ACHN | CDKN2A | 7260 | [2] |

Table 3: Pharmacokinetic Properties of this compound in Male Rats

| Parameter | Value | Unit | Reference |

| Clearance (CLb) | 4.0 | L/h/kg | [2][5] |

| Volume of Distribution (Vss) | 2.9 | L/kg | [2][5] |

| Terminal Half-life (t1/2) | 0.79 | h | [2][5] |

| Oral Bioavailability | 11 | % | [5] |

Table 4: In Vivo Efficacy of this compound in SK-MEL-2 Xenograft Model

| Parameter | Description | Reference |

| Animal Model | Female NMRI nude mice with SK-MEL-2 human melanoma xenografts | [2][5] |

| Dosing Regimen | 200 mg/kg, orally (p.o.), twice daily (b.i.d.) for 111 days | [2][8] |

| Antitumor Efficacy | Weak; Tumor/Control (T/C) tumor weight ratio of 0.6 | [2][5] |

| Tolerability | Well tolerated; Maximum body weight loss of less than 10% | [2] |

Experimental Protocols

TBK1/IKKε TR-FRET Kinase Assays

This protocol outlines the time-resolved fluorescence resonance energy transfer (TR-FRET) based assays used to determine the inhibitory activity of this compound on TBK1.

-

Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. Detection is achieved using a europium-chelate-labeled anti-phospho-peptide antibody and streptavidin-allophycocyanin. Phosphorylation brings the donor (europium) and acceptor (allophycocyanin) into proximity, generating a FRET signal.

-

Procedure:

-

A solution of the test compound (e.g., this compound) in 50% DMSO is dispensed into a 384-well microtiter plate.

-

2 µL of recombinant human TBK1 enzyme in assay buffer (50 mM HEPES pH 7.0, 10 mM MgCl2, 1.0 mM DTT, 0.05% w/v BSA, 0.01% v/v Nonidet P40) is added.[9]

-

The mixture is pre-incubated for 15 minutes at 22 °C to allow for compound binding to the enzyme.[9]

-

The kinase reaction is initiated by adding 3 µL of a solution containing ATP and a suitable biotinylated-peptide substrate.[9]

-

The reaction mixture is incubated for 30 minutes at 22 °C.[9]

-

The reaction is stopped by adding EDTA solution.

-

TR-FRET detection reagents are added, and the plate is incubated for 1 hour.

-

The fluorescence signal is read on a suitable plate reader. IC50 values are calculated from the dose-response curves.

-

Cell Proliferation Assay (CellTiter-Glo®)

This protocol details the method used to assess the anti-proliferative effects of this compound on cancer cell lines.

-

Procedure:

-

Cells (e.g., ACHN or SK-MEL-2) are seeded into white 384-well microtiter plates at a density of 300 (ACHN) or 800 (SK-MEL-2) cells per well in 50 µL of medium.[7]

-

The following day, this compound is added to the cells using a digital dispenser.[7]

-

Plates are incubated for 96 hours.[7]

-

Cell viability is determined by adding CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells.[7]

-

Luminescence is measured using a plate reader.[7]

-

IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

-

SK-MEL-2 Human Melanoma Xenograft Model

This protocol describes the in vivo study to evaluate the antitumor efficacy of this compound.

-

Procedure:

-

Female NMRI nude mice are subcutaneously inoculated with SK-MEL-2 human melanoma cells.

-

When tumors reach a predetermined size, animals are randomized into vehicle control and treatment groups.

-

This compound is administered orally at a dose of 200 mg/kg, twice daily.[2][8]

-

Treatment continues for a specified duration (e.g., 111 days).[8]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and weighed.

-

Efficacy is reported as the T/C (Treated/Control) ratio of tumor weights. Tolerability is assessed by monitoring body weight changes.[2]

-

Mandatory Visualizations

Summary and Current Status

The discovery of this compound identified a highly potent and selective dual inhibitor of TBK1 and IKKε.[1] It effectively inhibits the phosphorylation of IRF3 in cellular assays and demonstrates anti-proliferative activity against specific cancer cell lines, such as the SK-MEL-2 melanoma line.[1][7] However, its development as a therapeutic agent was hampered by poor pharmacokinetic properties in rats, including high clearance and low oral bioavailability, and it subsequently showed only weak antitumor activity in a human melanoma xenograft model despite being well tolerated.[2][5] Consequently, this compound has been positioned not as a clinical candidate, but as a valuable, high-quality chemical probe. It has been made available to the scientific community through organizations like the Structural Genomics Consortium (SGC) to facilitate further research into the complex biology of TBK1 and IKKε signaling.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pure.mpg.de [pure.mpg.de]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

BAY-985: A Potent and Selective Modulator of the Interferon Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY-985 is a potent and highly selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε)[1][2]. These noncanonical IκB kinases are pivotal in the innate immune response, particularly in the signaling cascade that leads to the production of type I interferons (IFNs)[1]. By targeting TBK1 and IKKε, this compound effectively blocks the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a critical transcription factor for IFN-β gene expression[1][2][3]. This targeted mechanism of action makes this compound a valuable chemical probe for studying the intricacies of the interferon signaling pathway and a potential therapeutic agent for IFN-driven autoimmune and inflammatory diseases. This guide provides a comprehensive overview of this compound's role in interferon signaling, including its mechanism of action, quantitative efficacy, and relevant experimental methodologies.

Core Mechanism of Action: Inhibition of TBK1/IKKε-mediated IRF3 Activation

The canonical pathway for type I interferon production upon pathogen recognition involves the activation of upstream sensors, which in turn recruit and activate the kinase complex containing TBK1 and IKKε. These kinases then phosphorylate IRF3 at specific serine residues in its C-terminal regulatory domain[4][5]. This phosphorylation event induces a conformational change in IRF3, leading to its dimerization and subsequent translocation from the cytoplasm to the nucleus[4][6]. Once in the nucleus, the IRF3 dimer, along with other transcription factors like NF-κB and AP-1, binds to the promoter region of the IFN-β gene, initiating its transcription[6].

This compound exerts its inhibitory effect by directly competing with ATP for the binding site on TBK1 and IKKε[2][7]. This competitive inhibition prevents the autophosphorylation and activation of the kinases, thereby blocking the downstream phosphorylation of IRF3[1]. As a consequence, IRF3 remains in its inactive, monomeric state in the cytoplasm, and the transcription of type I interferons is suppressed[1][3].

Quantitative Analysis of this compound Potency

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following table summarizes the key potency metrics.

| Target/Process | Assay Type | IC50 Value | Cell Line/System | Reference |

| TBK1 | TR-FRET-based kinase activity (low ATP) | 2 nM | Recombinant human enzyme | [2][8] |

| TBK1 | TR-FRET-based kinase activity (high ATP) | 30 nM | Recombinant human enzyme | [2][3] |

| IKKε | TR-FRET-based kinase activity | 2 nM | Recombinant human enzyme | [2] |

| IRF3 Phosphorylation | pIRF3 cell-based mechanistic assay | 74 nM | MDA-MB231 mIRF3 cells | [2][3] |

| Cell Proliferation (SK-MEL-2) | Cell-based assay | 900 nM | SK-MEL-2 (melanoma) | [2][3] |

| Cell Proliferation (ACHN) | Cell-based assay | 7260 nM | ACHN (renal cell carcinoma) | [2][3] |

Signaling Pathway Diagrams

The following diagrams illustrate the interferon signaling pathway and the specific point of intervention by this compound.

Caption: Interferon signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of this compound against TBK1 and IKKε.

Materials:

-

Recombinant human TBK1 or IKKε enzyme

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

This compound serially diluted in DMSO

-

384-well low-volume microplates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the recombinant kinase and the biotinylated peptide substrate in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of a detection mix containing the europium-labeled anti-phospho-substrate antibody and SA-APC in a TR-FRET stop buffer.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.

Cellular IRF3 Phosphorylation Assay

This protocol outlines a method to measure the inhibitory effect of this compound on IRF3 phosphorylation in a cellular context.

Materials:

-

MDA-MB231 cells engineered to express a reporter construct linked to IRF3 activity (mIRF3)

-

Cell culture medium and supplements

-

This compound

-

Stimulating agent (e.g., poly(I:C) or other PAMPs)

-

Lysis buffer

-

Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

-

Densitometry software

Procedure:

-

Seed MDA-MB231 mIRF3 cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 18 hours.

-

Stimulate the cells with a PAMP, such as poly(I:C), for 1-2 hours to induce IRF3 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-IRF3 and total IRF3.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

-

Quantify the band intensities using densitometry software. Normalize the phospho-IRF3 signal to the total IRF3 signal.

-

Plot the normalized phospho-IRF3 levels against the this compound concentration to determine the cellular IC50.

Conclusion

This compound is a well-characterized and highly selective inhibitor of TBK1 and IKKε, key kinases in the interferon signaling pathway. Its ability to potently block the phosphorylation of IRF3 makes it an indispensable tool for dissecting the molecular mechanisms of innate immunity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies of interferon signaling and its role in health and disease.

References

- 1. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Small GTPases That Phosphorylate IRF3 through TBK1 Activation Using an Active Mutant Library Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

The Impact of BAY-985 on IRF3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BAY-985, a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). A key consequence of this inhibition is the suppression of Interferon Regulatory Factor 3 (IRF3) phosphorylation, a critical step in the innate immune response. This document outlines the core mechanism of action, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action: Inhibition of the cGAS-STING Pathway

This compound exerts its effects by targeting the cGAS-STING signaling pathway, a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2]

Upon binding to cytosolic dsDNA, cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1][3] cGAMP then binds to the STING (Stimulator of Interferon Genes) protein located on the endoplasmic reticulum (ER).[1][3] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[1][2]

In the Golgi, STING recruits and activates the serine/threonine kinase TBK1 and its homolog IKKε.[1][3] These kinases then phosphorylate IRF3.[4] Phosphorylated IRF3 (pIRF3) dimerizes and translocates to the nucleus, where it acts as a transcription factor, inducing the expression of type I interferons (e.g., IFN-α and IFN-β) and other inflammatory cytokines.[4]

This compound, as a potent ATP-competitive inhibitor of TBK1 and IKKε, directly blocks the phosphorylation of IRF3, thereby preventing its activation and the subsequent downstream inflammatory response.[5]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Target | Assay Condition | IC50 (nM) | Reference(s) |

| TBK1 | Low ATP | 2 | [5][6] |

| High ATP | 30 | [5][6] | |

| IKKε | Cell-free | 2 | [6] |

| pIRF3 | Cell-based mechanistic assay | 74 | [5][6] |

| FLT3 | TR-FRET-based kinase assay | 123 | [5][7] |

| RSK4 | TR-FRET-based kinase assay | 276 | [5][7] |

| DRAK1 | TR-FRET-based kinase assay | 311 | [5][7] |

| ULK1 | TR-FRET-based kinase assay | 7930 | [5][7] |

Table 1: Inhibitory Potency of this compound against Target Kinases and IRF3 Phosphorylation. IC50 values represent the concentration of this compound required to inhibit 50% of the target's activity.

| Cell Line | Genetic Background | IC50 (nM) | Reference(s) |

| SK-MEL-2 | NRAS and TP53 mutated (Melanoma) | 900 | [5][6] |

| ACHN | CDKN2A mutated (Renal Cell Adenocarcinoma) | 7260 | [5][7] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action in the cGAS-STING pathway.

Experimental Protocols

In Vitro TBK1/IKKε Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of TBK1 and IKKε.

Materials:

-

Recombinant human TBK1 or IKKε enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP (concentration at or near the Km for the respective enzyme)

-

Substrate peptide (e.g., a fluorescently labeled peptide containing the optimal phosphorylation motif for TBK1/IKKε)

-

This compound (serially diluted in DMSO)

-

384-well assay plates

-

Plate reader capable of detecting the fluorescent signal

Procedure:

-

Prepare a solution of recombinant TBK1 or IKKε in kinase buffer.

-

Add the kinase solution to the wells of a 384-well plate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence of the phosphorylated substrate using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Caption: Workflow for an in vitro TBK1/IKKε kinase assay.

Cellular IRF3 Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit IRF3 phosphorylation in a cellular context.

Materials:

-

Human cell line (e.g., THP-1 monocytes or HEK293T cells)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., poly(I:C), 2'3'-cGAMP, or Sendai virus)

-

This compound (serially diluted in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IRF3 (e.g., Ser396), anti-total-IRF3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with the chosen agent for a specific duration (e.g., 4-6 hours) to induce IRF3 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-IRF3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with anti-total-IRF3 and loading control antibodies to ensure equal protein loading.

-

Quantify the band intensities to determine the effect of this compound on IRF3 phosphorylation.

IRF3-Dependent Reporter Gene Assay (Luciferase Assay)

This assay measures the transcriptional activity of IRF3 as a downstream readout of its phosphorylation and nuclear translocation.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Luciferase reporter plasmid containing an IRF3-responsive promoter (e.g., IFN-β promoter or multimerized ISRE elements) driving firefly luciferase expression

-

Control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)

-

Transfection reagent

-

Stimulating agent (e.g., poly(I:C) or Sendai virus)

-

This compound (serially diluted in DMSO)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, pre-treat the transfected cells with serial dilutions of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with the appropriate agent for a defined period (e.g., 16-24 hours).

-

Lyse the cells according to the dual-luciferase assay kit instructions.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each sample.

-

Determine the effect of this compound on IRF3-dependent transcription.

Caption: Workflow for an IRF3-dependent luciferase reporter assay.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mybiosource.com [mybiosource.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε | PLOS One [journals.plos.org]

BAY-985 in Innate Immunity Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-985 is a potent, selective, and orally bioavailable dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] These two non-canonical IκB kinases are central nodes in innate immune signaling, playing a critical role in the host defense against viral and bacterial infections. TBK1 and IKKε are key downstream effectors of various pattern recognition receptors (PRRs), including Toll-like receptors (TLRs) and the cGAS-STING pathway, which senses cytosolic DNA.[3] Upon activation, TBK1 and IKKε phosphorylate and activate transcription factors, most notably Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons (IFN-α/β) and other inflammatory cytokines.[4] This guide provides an in-depth technical overview of this compound, its mechanism of action in innate immunity pathways, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of TBK1 and IKKε, preventing their catalytic activity.[5] By inhibiting these kinases, this compound effectively blocks the phosphorylation and subsequent activation of their downstream substrates, including IRF3.[3][6] This disruption of the signaling cascade ultimately leads to a reduction in the production of type I interferons and other pro-inflammatory cytokines that are hallmarks of the innate immune response.

The primary role of this compound in innate immunity is centered on its ability to modulate signaling downstream of two major PRR pathways:

-

The cGAS-STING Pathway: This pathway is crucial for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Upon dsDNA binding, cGAS synthesizes cyclic GMP-AMP (cGAMP), which activates STING. Activated STING recruits and activates TBK1, which in turn phosphorylates IRF3. This compound directly inhibits TBK1 in this pathway, thereby blocking IRF3 activation and the subsequent IFN-I response.[7][8]

-

The Toll-Like Receptor (TLR) Pathway: Certain TLRs, such as TLR3 and TLR4, also utilize TBK1 and IKKε to mediate their signaling. For instance, upon recognition of lipopolysaccharide (LPS), TLR4 can signal through a TRIF-dependent pathway that involves the activation of TBK1/IKKε and subsequent phosphorylation of IRF3.[9][10] this compound can therefore also attenuate the inflammatory response triggered by the activation of these TLRs.

The following diagrams illustrate the points of intervention of this compound in these key innate immunity signaling pathways.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Conditions | Reference(s) |

| TBK1 | 2 | Low ATP | [1][2] |

| TBK1 | 30 | High ATP | [2] |

| IKKε | 2 | Not specified | [1][2] |

Table 2: Off-Target Kinase Inhibition

| Off-Target Kinase | IC50 (nM) | Reference(s) |

| FLT3 | 123 | [1][6] |

| RSK4 | 276 | [6] |

| DRAK1 (STK17A) | 311 | [6] |

| ULK1 | 7930 | [6] |

| MAP2K5 | 847 | [11] |

| MAP3K19 | 9.6 (Kd) | [11] |

Table 3: Cellular Activity

| Assay | Cell Line | IC50 (nM) | Reference(s) |

| IRF3 Phosphorylation | MDA-MB-231 | 74 | [2][6] |

| Anti-proliferative | SK-MEL-2 | 900 | [1][2] |

| Anti-proliferative | ACHN | 7260 | [1][6] |

Table 4: In Vivo Pharmacokinetics in Rat

| Parameter | Value | Unit | Reference(s) |

| Clearance (CLb) | 4.0 | L/h/kg | [5] |

| Volume of distribution (Vss) | 2.9 | L/kg | [5] |

| Terminal half-life (t1/2) | 0.79 | h | [5] |

| Oral Bioavailability | 11 | % | [5] |

Experimental Protocols

TBK1/IKKε Kinase Activity Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the kinase activity of TBK1 and IKKε and assessing the inhibitory potential of compounds like this compound.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TR-FRET binding assay targeting unactivated form of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cGAS-STING signaling pathway in gastrointestinal inflammatory disease and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

BAY-985 for Cancer Cell Line Screening: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BAY-985, a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), for use in cancer cell line screening. It includes quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Introduction to this compound

This compound is an ATP-competitive inhibitor of the non-canonical IκB kinases TBK1 and IKKε, which play crucial roles in innate immunity and inflammatory signaling pathways.[1] Dysregulation of these kinases has been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[2][3] this compound serves as a valuable chemical probe to investigate the therapeutic potential of targeting TBK1/IKKε in oncology research.

Quantitative Data Presentation

The following tables summarize the in vitro potency and anti-proliferative activity of this compound and other relevant TBK1/IKKε inhibitors.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Target Kinase | IC50 (nM) | Assay Condition |

| TBK1 | 2 | Low ATP |

| TBK1 | 30 | High ATP |

| IKKε | 2 | Not Specified |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| SK-MEL-2 | Melanoma | 900 |

| ACHN | Renal Cell Carcinoma | 7260 |

Table 3: Cellular Mechanistic Activity of this compound

| Assay | Cell Line | IC50 (nM) |

| pIRF3 (Ser396) Inhibition | MDA-MB-231 | 74 |

Table 4: Comparative Anti-proliferative Activity of TBK1/IKKε Inhibitors Across Various Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |

| Compound A | SCC-9 | Head and Neck | ~1.0 |

| SCC-25 | Head and Neck | ~1.5 | |

| MDA-MB-231 | Breast | ~2.0 | |

| PC-3 | Prostate | ~2.5 | |

| Compound B | SCC-9 | Head and Neck | ~0.8 |

| SCC-25 | Head and Neck | ~1.2 | |

| MDA-MB-231 | Breast | ~1.8 | |

| PC-3 | Prostate | ~2.2 | |

| BX-795 | Multiple | Various | Broad Range |

Note: Data for Compound A and B are derived from studies on dual TBK1/IKKε inhibitors and are intended to provide a broader context for researchers.[4][5] BX-795 is a well-known, albeit not entirely specific, TBK1/IKKε inhibitor.

Signaling Pathway

This compound inhibits TBK1 and IKKε, which are key kinases downstream of various pattern recognition receptors (PRRs) and cytokine receptors. A primary consequence of this inhibition is the suppression of Interferon Regulatory Factor 3 (IRF3) phosphorylation at Serine 396.[6] This phosphorylation is a critical step in the activation of IRF3, which then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other immunomodulatory genes.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of this compound in cancer cell lines.

In Vitro Kinase Assay for TBK1/IKKε Inhibition

This protocol outlines a method to determine the IC50 value of this compound against recombinant TBK1 or IKKε.

Materials:

-

Recombinant human TBK1 or IKKε enzyme

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP solution

-

Substrate (e.g., a synthetic peptide corresponding to the phosphorylation site of IRF3)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper and ³²P-ATP for radiometric assay

-

Microplate reader (luminescence or scintillation counter)

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer.

-

In a 384-well plate, add this compound dilutions. Include controls for no inhibitor (DMSO vehicle) and no enzyme (background).

-

Prepare a master mix containing the recombinant kinase and the substrate in Kinase Assay Buffer.

-

Add the kinase/substrate master mix to the wells containing this compound.

-

Initiate the kinase reaction by adding ATP to each well.[8]

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect kinase activity.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of viable cells for each treatment relative to the vehicle control and determine the IC50 value.

Western Blot for Phospho-IRF3 (Ser396)

This protocol details the detection of phosphorylated IRF3 in cell lysates following treatment with this compound.

Materials:

-

Cancer cell line

-

This compound

-

Stimulating agent (e.g., LPS, poly(I:C)) if necessary to induce IRF3 phosphorylation

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)[6][7]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agent to induce IRF3 phosphorylation, if necessary.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.[6]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To confirm equal protein loading and to assess total IRF3 levels, the membrane can be stripped and re-probed with antibodies against total IRF3 and a loading control.

-

Perform densitometric analysis to quantify the levels of phosphorylated IRF3 relative to total IRF3 and the loading control.

Conclusion

This compound is a valuable tool for investigating the role of the TBK1/IKKε signaling axis in cancer. This guide provides the necessary quantitative data and detailed experimental protocols to enable researchers to effectively screen and characterize the effects of this compound on various cancer cell lines. The provided workflows and signaling pathway diagrams offer a clear visual representation to aid in experimental design and data interpretation.

References

- 1. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective TBK1/IKKi dual inhibitors with anti-cancer potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective TBK1/IKKi dual inhibitors with anticancer potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospho-IRF-3 (Ser396) (4D4G) Rabbit Monoclonal Antibody (#4947) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Profile of BAY-985, a Selective TBK1/IKKε Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY-985 is a potent, selective, and orally active ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1][2][3] These noncanonical members of the IκB kinase family are crucial regulators in inflammatory and innate immunity signaling pathways.[3][4] Preclinical investigations have characterized this compound as a valuable chemical probe for elucidating the biological functions of TBK1 and IKKε. This document provides a comprehensive overview of the publicly available preclinical data for this compound, including its mechanism of action, in vitro potency, in vivo efficacy, and pharmacokinetic profile, presented for an audience of drug development professionals.

Mechanism of Action

This compound exerts its biological effect by competitively binding to the ATP pocket of TBK1 and IKKε, thereby inhibiting their kinase activity.[1] A primary downstream consequence of this inhibition is the blockage of the cellular phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I interferon response.[1][3][4][5] The dysregulation of the TBK1/IKKε signaling axis has been implicated in various pathophysiological conditions, including cancer, making its targeted inhibition a subject of therapeutic interest.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Kinase and Cellular Potency of this compound

| Target/Assay | Condition | IC₅₀ (nM) | Source(s) |

|---|---|---|---|

| TBK1 | Low ATP (Cell-free) | 2 | [2][5][6] |

| High ATP (Cell-free) | 30 | [2][6] | |

| IKKε | Cell-free | 2 | [2][5][6] |

| pIRF3 | Cellular Mechanistic Assay | 74 |[1][2][5][6] |

Table 2: In Vitro Selectivity and Anti-proliferative Activity of this compound

| Target/Cell Line | Description | IC₅₀ (nM) | Source(s) |

|---|---|---|---|

| Off-Target Kinases | |||

| FLT3 | Kinase Assay | 123 | [1][2][5] |

| RSK4 | Kinase Assay | 276 | [1][2][5] |

| DRAK1 | Kinase Assay | 311 | [1][2][5] |

| ULK1 | Kinase Assay | 7930 | [1][2] |

| Anti-Proliferative | |||

| SK-MEL-2 | Melanoma (NRAS, TP53 mut) | 900 | [1][2][5][6] |

| ACHN | Renal (CDKN2A mut) | 7260 |[1][2] |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit | Source(s) |

|---|---|---|---|

| Clearance (CLb) | 4.0 | L/h/kg | [2][4] |

| Volume of Distribution (Vss) | 2.9 | L/kg | [2][4] |

| Terminal Half-life (t₁/₂) | 0.79 | h | [2][4] |

| Oral Bioavailability | 11 | % |[4] |

Table 4: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Female NMRI nude mice bearing SK-MEL-2 human melanoma xenografts |

|---|---|

| Dosing Regimen | 200 mg/kg, orally (p.o.), twice daily (b.i.d.) for 111 days[1][2] |

| Antitumor Efficacy | Weak; Treatment/Control (T/C) tumor weight ratio of 0.6[1][2][3] |

| Tolerability | Well tolerated; Maximum body weight loss of less than 10%[1][2] |

Signaling Pathways and Experimental Workflows

Visual representations of the core signaling pathway and the preclinical evaluation workflow are provided below.

Caption: TBK1/IKKε signaling pathway and the inhibitory mechanism of this compound.

Caption: Preclinical experimental workflow for the characterization of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase activity inhibition assays were utilized.[1] These assays employed recombinant human enzymes and suitable biotinylated-peptides as substrates to determine the IC₅₀ values of this compound against a panel of kinases, including TBK1, IKKε, FLT3, RSK4, DRAK1, and ULK1.[1]

Cellular pIRF3 Mechanistic Assay

The ability of this compound to inhibit the TBK1/IKKε pathway in a cellular context was assessed by measuring the phosphorylation of interferon regulatory factor 3 (IRF3).[1][5] The assay was performed in MDA-MB-231 human breast cancer cells engineered to express mouse IRF3 (mIRF3).[1][5] The concentration of this compound required to inhibit 50% of IRF3 phosphorylation was determined as the IC₅₀ value.[1]

Cell Proliferation Assay

The anti-proliferative effects of this compound were evaluated in ACHN (renal) and SK-MEL-2 (melanoma) cancer cell lines.[6]

-

Plating: Cells were seeded in 384-well microtiter plates at densities of 300 (ACHN) or 800 (SK-MEL-2) cells per well in 50 µL of medium.[6]

-

Treatment: The following day, this compound was added to the cells.[6]

-

Incubation: Cells were incubated for 96 hours.[6]

-

Readout: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, with luminescence measured on a VICTOR plate reader.[6]

In Vivo Xenograft Study

-

Model: Female NMRI nude mice were subcutaneously implanted with SK-MEL-2 human melanoma cells.[1][2]

-

Treatment: Once tumors were established, mice were treated with this compound at a dose of 200 mg/kg.[1][2][5]

-

Administration: The compound was administered orally (p.o.), twice daily (b.i.d.), for a duration of 111 days.[1][2]

-

Endpoints: The primary efficacy endpoint was the ratio of the final tumor weight in the treated group versus the control group (T/C ratio). Animal body weight was monitored as a measure of tolerability.[1][2]

Conclusion

This compound is a well-characterized, potent, and highly selective dual inhibitor of TBK1 and IKKε. It demonstrates clear on-target activity in cellular mechanistic assays, inhibiting IRF3 phosphorylation and showing anti-proliferative effects in specific cancer cell lines like SK-MEL-2.[1][5] However, its preclinical profile is marked by poor pharmacokinetic properties in rats, including high clearance and low oral bioavailability, which likely contributed to the weak antitumor efficacy observed in the SK-MEL-2 xenograft model despite its in vitro potency.[3][4] These findings underscore the utility of this compound as a chemical probe for studying TBK1/IKKε biology while highlighting the challenges in translating its in vitro activity into robust in vivo anti-cancer efficacy.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

BAY-985: A Technical Whitepaper on its Anti-inflammatory Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-985 is a potent and highly selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), noncanonical members of the inhibitor of nuclear factor κB (IκB) kinase family.[1][2] These kinases are pivotal in orchestrating cellular inflammatory responses. This document provides an in-depth technical overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways. The primary anti-inflammatory effect of this compound stems from its inhibition of TBK1/IKKε, which subsequently blocks the phosphorylation of interferon regulatory factor 3 (IRF3), a key step in the type I interferon response.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory and autoimmune diseases. The serine/threonine kinases TBK1 and IKKε have emerged as critical nodes in the inflammatory signaling cascade, particularly in the innate immune response.[2] Their activation, downstream of various pattern recognition receptors (PRRs), triggers signaling pathways that lead to the production of pro-inflammatory cytokines and interferons. This compound was identified as a highly selective inhibitor of these kinases, offering a targeted approach to modulating inflammatory responses.[2] This whitepaper will explore the technical details of this compound's anti-inflammatory profile.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of both TBK1 and IKKε. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream substrates. The primary downstream target relevant to the anti-inflammatory response is Interferon Regulatory Factor 3 (IRF3). Phosphorylation of IRF3 by TBK1/IKKε is a critical activation step that leads to its dimerization and translocation to the nucleus, where it induces the transcription of type I interferons (IFN-α/β) and other inflammatory genes. By inhibiting this initial phosphorylation event, this compound effectively blunts the subsequent inflammatory cascade.

Furthermore, emerging research suggests that TBK1 and IKKε can act as a negative regulator or "OFF switch" for the NLRP3 inflammasome. While the precise mechanism is still under investigation, inhibition of TBK1/IKKε has been shown to potentially enhance NLRP3 inflammasome activation in certain contexts. This highlights the complex and multifaceted role of these kinases in regulating inflammation.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Conditions |

| TBK1 | 2 | Low ATP |

| TBK1 | 30 | High ATP |

| IKKε | 2 | Not Specified |

| FLT3 | 123 | Not Specified |

| RSK4 | 276 | Not Specified |

| DRAK1 | 311 | Not Specified |

| ULK1 | 7930 | Not Specified |

Data sourced from MedchemExpress and Selleck Chemicals.[1][3]

Table 2: Cellular Activity of this compound

| Cellular Assay | Cell Line | IC50 (nM) |

| Inhibition of IRF3 Phosphorylation | MDA-MB-231 mIRF3 | 74 |

| Anti-proliferative Activity | SK-MEL-2 (NRAS and TP53 mutated) | 900 |

| Anti-proliferative Activity | ACHN (CDKN2A mutated) | 7260 |

Data sourced from MedchemExpress.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits TBK1/IKKε, blocking IRF3 phosphorylation and subsequent interferon production.

Caption: General workflow for in vitro and cellular assays to characterize this compound activity.

Experimental Protocols

While detailed, step-by-step protocols for the specific studies involving this compound are not publicly available, the following sections describe the general methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays are commonly used to determine the inhibitory activity of compounds against purified kinases.

-

Principle: The assay measures the phosphorylation of a specific substrate peptide by the target kinase. A europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.

-

General Procedure:

-

Recombinant human TBK1 or IKKε enzyme is incubated with varying concentrations of this compound in an assay buffer.

-

A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

A solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate is added to stop the reaction and initiate the detection process.

-

After incubation, the TR-FRET signal is read on a compatible plate reader.

-

The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

-

Cellular Phospho-IRF3 Mechanistic Assay

This assay quantifies the ability of this compound to inhibit the phosphorylation of IRF3 within a cellular context.

-

Principle: This is typically a cell-based ELISA or Western blot analysis that measures the levels of phosphorylated IRF3 (at Ser396) in response to an inflammatory stimulus.

-

General Procedure:

-

A suitable cell line, such as MDA-MB-231, is seeded in microplates and cultured.

-

The cells are pre-incubated with various concentrations of this compound.

-

An inflammatory stimulus (e.g., lipopolysaccharide [LPS] or a STING agonist) is added to activate the TBK1/IKKε pathway.

-

Following stimulation, the cells are lysed.

-

The levels of phosphorylated IRF3 in the cell lysates are quantified using a specific antibody-based detection method (e.g., ELISA, Western blot, or an automated cellular imaging system).

-

The cellular IC50 is determined by plotting the inhibition of IRF3 phosphorylation against the concentration of this compound.

-

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

-

Principle: The assay measures the number of viable cells after a period of incubation with the compound. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.

-

General Procedure:

-

Cancer cell lines (e.g., SK-MEL-2 or ACHN) are seeded in 384-well plates.[3]

-

The cells are treated with a range of concentrations of this compound.[3]

-

The plates are incubated for a specified duration (e.g., 96 hours).[3]

-

A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added.

-

Luminescence is measured using a plate reader.

-

The IC50 for anti-proliferative activity is calculated from the resulting dose-response curve.

-

Conclusion

This compound is a potent and selective dual inhibitor of TBK1 and IKKε with clear anti-inflammatory potential. Its mechanism of action, centered on the inhibition of IRF3 phosphorylation, is well-defined. The quantitative data from in vitro and cellular assays confirm its high potency. While this compound has been primarily investigated in the context of oncology, its targeted effect on a key inflammatory pathway suggests its potential utility as a chemical probe to investigate inflammatory processes and as a starting point for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its efficacy and safety profile in preclinical models of inflammatory diseases.